1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one
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Overview
Description
1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one typically involves the reaction of imidazo[1,2-a]pyridine derivatives with phenyl ethanone derivatives under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan
Properties
IUPAC Name |
1-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)13-5-4-6-15(9-13)20-11-14-10-18-8-3-2-7-16(18)17-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJILCFINBDVABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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